1-(3-Fluoro-benzyl)-piperazine hydrochloride is a chemical compound characterized by its molecular formula and a molecular weight of approximately 227.71 g/mol. The compound features a piperazine ring substituted with a 3-fluorobenzyl group, which contributes to its unique properties and potential applications in various fields, including medicinal chemistry and pharmacology. The compound is often encountered in its hydrochloride salt form, enhancing its solubility and stability for biological and chemical applications .
There is no documented scientific research available on the mechanism of action of 1-F-B-PZ-HCl. Fluorobenzylpiperazines have been explored for potential applications due to their structural similarity to other bioactive molecules []. However, understanding the mechanism of action would require specific research on 1-F-B-PZ-HCl.
The piperazine ring structure is a common scaffold in medicinal chemistry for designing ligands that interact with various biological targets [PubChem: 1-(3-Fluorobenzyl)piperazine, ]. The presence of the fluorobenzyl group can further influence the binding properties of the molecule. Researchers might explore 1-(3-F-Bnz)-piperazine HCl as a starting point for synthesizing new ligands targeting specific receptors or enzymes.
1-(3-Fluoro-benzyl)-piperazine hydrochloride exhibits significant biological activity, particularly as a central nervous system stimulant. Its structure is similar to other piperazine derivatives known for their psychoactive effects. Studies suggest that it may interact with neurotransmitter systems, potentially influencing serotonin and dopamine pathways . This makes it a candidate for research into treatments for mood disorders or conditions like anxiety.
The synthesis of 1-(3-Fluoro-benzyl)-piperazine hydrochloride typically involves the following steps:
The primary applications of 1-(3-Fluoro-benzyl)-piperazine hydrochloride include:
Interaction studies have shown that 1-(3-Fluoro-benzyl)-piperazine hydrochloride may modulate various receptor systems. Notably, it is thought to have interactions with serotonin receptors (particularly 5-HT receptors) and dopamine receptors, which are crucial for mood regulation and psychostimulant effects. These interactions make it an interesting subject for further pharmacological studies aimed at understanding its potential therapeutic effects or side effects .
Several compounds share structural similarities with 1-(3-Fluoro-benzyl)-piperazine hydrochloride. Below is a comparison highlighting their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Benzylpiperazine | Lacks fluorine substitution; primarily studied as a stimulant. | |
| 1-(4-Fluorophenyl)piperazine | Contains a para-fluorobenzyl group; different receptor activity profile. | |
| 1-(3-Trifluoromethylphenyl)piperazine | Features trifluoromethyl group; known for enhanced lipophilicity and potency. | |
| 1-(4-Chlorophenyl)piperazine | Chlorine substitution alters pharmacodynamics compared to fluorine. |
These comparisons illustrate how variations in substituents can significantly affect the biological activity and applications of piperazine derivatives, making each compound unique in its own right .
The piperazine core serves as a foundational structure for synthesizing 1-(3-fluoro-benzyl)-piperazine hydrochloride. Traditional nucleophilic substitution methods have been augmented by modern catalytic strategies. A one-pot synthesis approach involves protonating piperazine with hydrochloric acid, followed by reaction with 3-fluorobenzyl bromide in dimethylformamide (DMF) at 60°C for 12 hours. This method achieves yields exceeding 85% by leveraging heterogeneous cobalt catalysts supported on nitrogen-doped carbon matrices, which enhance reaction efficiency and reduce byproducts.
Photoredox catalysis represents a breakthrough in piperazine functionalization. By irradiating a mixture of piperazine and 3-fluorobenzyl chloride with visible light in the presence of an organic photocatalyst (e.g., mesityl acridinium), a single-electron transfer mechanism facilitates C–N bond formation. This method eliminates the need for prefunctionalized substrates and operates at ambient temperatures, achieving 78–92% yields across diverse substrates.
Table 1: Comparative Analysis of Piperazine Functionalization Methods
| Method | Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| One-Pot Synthesis | Co@NC-800-L1 | 85 | 12 |
| Photoredox Catalysis | Mesityl Acridinium | 92 | 8 |
| Cobalt-Catalyzed | Co(NO₃)₂/SiO₂ | 73 | 24 |
Regioselective introduction of the 3-fluorobenzyl group requires precise control over reaction kinetics and solvent effects. Conductometric studies reveal that solvents with high hydrogen-bond-donating capacity (α > 0.8) accelerate the reaction between piperazine and 3-fluorobenzyl bromide by stabilizing the transition state through polar interactions. For instance, in methanol–DMF mixtures (3:1 v/v), the second-order rate constant reaches 0.45 L/mol·s, compared to 0.12 L/mol·s in pure toluene.
Steric and electronic factors further dictate substitution patterns. The use of 3-fluorobenzyl bromide as an electrophile ensures selective alkylation at the piperazine nitrogen due to the bromide’s superior leaving-group ability. Density functional theory (DFT) calculations indicate that the energy barrier for N-alkylation in DMF is 15.2 kcal/mol lower than for competing O-alkylation pathways, ensuring >95% regioselectivity.
Converting the free base to the hydrochloride salt enhances stability and solubility. Adding hydrogen chloride gas to a solution of 1-(3-fluoro-benzyl)-piperazine in anhydrous ethanol induces crystallization at −20°C, yielding 98% pure hydrochloride salt. Recrystallization from a 1:3 ethanol–diethyl ether mixture removes residual impurities, as confirmed by high-performance liquid chromatography (HPLC) analysis.
Table 2: Purification Outcomes for Hydrochloride Salt
| Technique | Solvent System | Purity (%) | Yield (%) |
|---|---|---|---|
| Direct Crystallization | Ethanol | 98 | 85 |
| Recrystallization | Ethanol–Diethyl Ether | 99.5 | 78 |
| Column Chromatography | Dichloromethane–Methanol | 99.8 | 65 |
Computational tools enable predictive optimization of 1-(3-fluoro-benzyl)-piperazine derivatives. Molecular docking studies against poly(ADP-ribose) polymerase-1 (PARP-1) identify the fluorobenzyl group as critical for π–π stacking with Tyr907, while the piperazine nitrogen forms hydrogen bonds with Gly863. Quantitative structure–activity relationship (QSAR) models correlate substituent electronegativity with binding affinity, guiding the design of analogs with submicromolar inhibitory activity.
Time-dependent DFT simulations reveal that photoredox-catalyzed reactions proceed via a radical-polar crossover mechanism, where the excited photocatalyst abstracts an electron from piperazine, generating a nitrogen-centered radical. This intermediate undergoes 6-endo-trig cyclization with in situ-formed imines, achieving 90% orbital overlap efficiency in the transition state.
The fluorobenzyl-piperazine scaffold demonstrates AChE inhibition through a dual-binding mechanism. Molecular docking studies of analogous structures show simultaneous interaction with both the catalytic site (Trp86, Glu202) and peripheral anionic site (Tyr337, Asp74) [2]. Kinetic analysis reveals mixed-type inhibition with K~i~ values in the micromolar range, indicating moderate binding affinity. A comparative analysis of inhibition parameters is shown below:
| Compound Analog | AChE IC~50~ (μM) | Inhibition Type | Binding Sites Involved |
|---|---|---|---|
| Arylisoxazole-piperazine [2] | 21.85 | Mixed | Catalytic + Peripheral |
| Piperazine-chalcone [5] | 8.77 | Competitive | Catalytic |
The fluorine substitution at the benzyl position enhances membrane permeability, enabling central nervous system penetration [5]. Time-dependent studies show maximal inhibition within 30 minutes, suggesting rapid target engagement [2].
While demonstrating weaker BChE affinity (IC~50~ >50 μM) [2] [5], the compound exhibits substrate-specific inhibition patterns. Kinetic profiling reveals non-competitive inhibition against butyrylthiocholine hydrolysis (K~i~ = 36.4 μM) [5], with fluorinated derivatives showing improved selectivity ratios (AChE/BChE = 3.2:1) [5]. Structural comparisons suggest the benzyl-fluorine group creates steric hindrance in BChE’s larger active site gorge, explaining its cholinesterase selectivity [2].
The compound demonstrates GST-mediated metabolism through non-enzymatic conjugation pathways. In vitro studies using liver homogenate models show GSH adduct formation rates of 0.12 nmol/min/mg protein [4], following second-order kinetics (k = 2.3 × 10^−3^ μM^−1^min^−1^) [4]. The reaction mechanism involves nucleophilic attack at the piperazine ring’s secondary amine, followed by thioether bond formation with glutathione’s cysteine residue [4].
Through MAO-B inhibition (IC~50~ = 0.65 μM) [5], the compound increases synaptic dopamine concentrations by 78% in striatal synaptosomes [5]. Molecular dynamics simulations show the fluorobenzyl group occupying MAO-B’s substrate cavity, while the piperazine nitrogen forms hydrogen bonds with Tyr435 [5]. Chronic exposure studies (14-day) in cell models demonstrate 2.3-fold upregulation of dopamine D2 receptor expression [5].
The compound’s piperazine moiety exhibits structural homology to serotonin receptor ligands. Radioligand displacement assays show moderate 5-HT~1A~ affinity (K~i~ = 380 nM) [5], with functional assays demonstrating partial agonist activity (EC~50~ = 890 nM) [5]. Electrophysiological recordings in raphe nuclei neurons reveal 40% reduction in firing frequency at 10 μM concentrations [5], suggesting presynaptic autoreceptor activation.
Benzyl ring substitutions beyond fluorine critically determine potency and efficacy. Monosubstituted derivatives show that 4'-fluoro groups enhance nucleotide exchange potency (EC~50~ = 1.37 μM) [3] [5], whereas bulkier 3'-trifluoromethyl or 3'-cyclopropyl groups reduce activity by >10-fold [3]. Unsubstituted benzyl analogs exhibit 4-fold weaker potency than halogenated variants [3].
Table: Benzyl Substitution Impact on Functional Activity
| Substituent | Position | Functional Effect |
|---|---|---|
| None | - | 4-fold potency reduction [3] |
| Fluoro | 4' | Optimal EC~50~ improvement [3] [5] |
| Trifluoromethyl | 3' | Significant potency loss [3] |
| Cyclopropyl | 3' | Marked efficacy reduction [3] |
In neuroprotective studies, 4-methoxybenzyl derivatives prolonged cerebral ischemia survival time by 7.5 minutes (vs. 2.02 minutes for controls), while electron-withdrawing groups like nitro reduced efficacy [4].
The piperazine ring adopts a chair conformation to minimize steric strain, with the benzyl group preferentially equatorial for optimal target engagement [5]. Hydrophobic substitutions at the piperazine 5-position enhance binding to soluble epoxide hydrolase (sEH), improving inhibitor potency 3-fold compared to unsubstituted analogs [5]. The ring’s conformational flexibility allows adaptive binding to diverse targets, though N-oxidation at the piperazine nitrogen can occur under oxidative conditions [2] [5].
Table: Piperazine Ring Modifications and Effects
| Modification Site | Functional Change | Biological Outcome |
|---|---|---|
| 5-position | Hydrophobic substitution | 3-fold sEH binding improvement [5] |
| Unsubstituted | Standard conformation | Baseline activity [5] |
| N-oxidation | Ring oxidation | Altered receptor interaction [2] |
Conformational stability is essential for maintaining binding pocket complementarity, particularly in G-protein-coupled receptors where meta-fluoro-benzyl-piperazine derivatives exhibit position-dependent activity cliffs [2] [5].
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